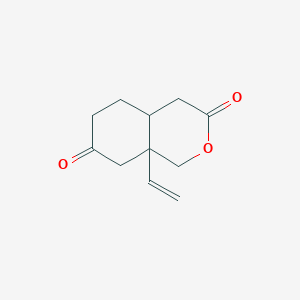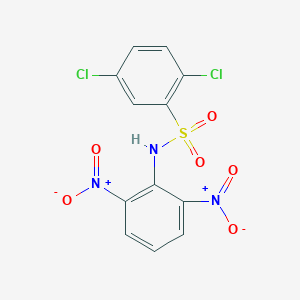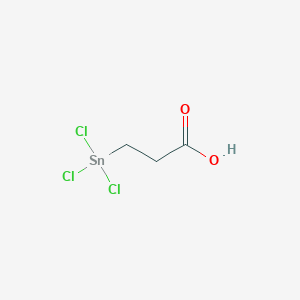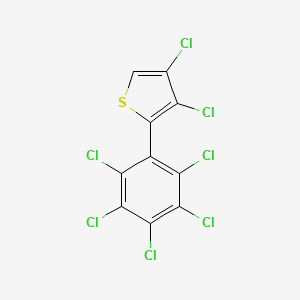![molecular formula C19H26N2O2 B14597955 Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate CAS No. 61097-03-8](/img/structure/B14597955.png)
Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate: is a chemical compound with a complex structure that includes a cyano group, an octyl ester, and a methyl(phenyl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate typically involves a multi-step process. One common method is the reaction of octyl cyanoacetate with methyl(phenyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology: In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and protein binding due to its unique structure.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate exerts its effects involves interactions with specific molecular targets. The cyano group and the ester group can participate in various chemical reactions, while the methyl(phenyl)amino group can interact with biological molecules such as proteins and enzymes. These interactions can lead to changes in the activity of these molecules, resulting in the observed effects.
Comparaison Avec Des Composés Similaires
Octyl cyanoacrylate: Known for its use in medical adhesives.
Methyl 3-(3-methylphenyl)prop-2-enoate: Used in organic synthesis as a building block.
Octyl 2-cyano-3,3-diphenylprop-2-enoate: Another ester with similar structural features.
Uniqueness: Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate is unique due to the presence of the methyl(phenyl)amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61097-03-8 |
|---|---|
Formule moléculaire |
C19H26N2O2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
octyl 2-cyano-3-(N-methylanilino)prop-2-enoate |
InChI |
InChI=1S/C19H26N2O2/c1-3-4-5-6-7-11-14-23-19(22)17(15-20)16-21(2)18-12-9-8-10-13-18/h8-10,12-13,16H,3-7,11,14H2,1-2H3 |
Clé InChI |
MEIWRLAQQSGWKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C(=CN(C)C1=CC=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene](/img/structure/B14597893.png)

![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)
![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)



![2-{[1-(2-Ethylcyclopentyl)oct-1-EN-3-YL]oxy}oxane](/img/structure/B14597930.png)

![Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate](/img/structure/B14597933.png)
![3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14597934.png)
